molecular formula C23H19ClN4O2 B2596804 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1260946-15-3

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2596804
CAS No.: 1260946-15-3
M. Wt: 418.88
InChI Key: MBMQNYPQFLLXKW-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and dihydroquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can occur at the oxadiazole ring and the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinoline derivatives and oxidized pyrrole products.

    Reduction: Formation of alcohols or amines from the carbonyl and oxadiazole groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The combination of the oxadiazole and dihydroquinoline moieties suggests it could interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzyme active sites or receptor binding pockets .

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and chlorophenyl group but lacks the pyrrole and dihydroquinoline moieties.

    1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Contains the dihydroquinoline moiety but lacks the oxadiazole and pyrrole rings.

    2-(1H-pyrrol-1-yl)ethanone: Contains the pyrrole ring but lacks the oxadiazole and dihydroquinoline moieties.

Uniqueness

The uniqueness of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of multiple bioactive moieties within a single molecule

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-18-9-3-7-17(14-18)22-25-23(30-26-22)20-11-5-12-27(20)15-21(29)28-13-4-8-16-6-1-2-10-19(16)28/h1-3,5-7,9-12,14H,4,8,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQNYPQFLLXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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